molecular formula C13H22O4 B100864 (Z)-4-nonoxy-4-oxobut-2-enoic acid CAS No. 15420-84-5

(Z)-4-nonoxy-4-oxobut-2-enoic acid

Cat. No. B100864
CAS RN: 15420-84-5
M. Wt: 242.31 g/mol
InChI Key: ZUWTZMUABDXFJW-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-nonoxy-4-oxobut-2-enoic acid, also known as NOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NOB is a member of the α,β-unsaturated ketone family and possesses a unique structure that makes it a promising candidate for research.

Mechanism Of Action

(Z)-4-nonoxy-4-oxobut-2-enoic acid exerts its biological effects through the Michael addition reaction with nucleophiles, such as thiols and amines. This reaction leads to the formation of covalent adducts that modify the function of the target molecule. For example, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.

Biochemical And Physiological Effects

(Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (Z)-4-nonoxy-4-oxobut-2-enoic acid can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of enzymes involved in lipid metabolism. In vivo studies have shown that (Z)-4-nonoxy-4-oxobut-2-enoic acid can reduce inflammation in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z)-4-nonoxy-4-oxobut-2-enoic acid is its high purity and stability, which makes it a reliable reagent for laboratory experiments. Furthermore, (Z)-4-nonoxy-4-oxobut-2-enoic acid is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of (Z)-4-nonoxy-4-oxobut-2-enoic acid is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on (Z)-4-nonoxy-4-oxobut-2-enoic acid. One area of interest is the development of (Z)-4-nonoxy-4-oxobut-2-enoic acid-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the use of (Z)-4-nonoxy-4-oxobut-2-enoic acid as a plant growth regulator and pesticide, which could have significant implications for agriculture. Additionally, further research is needed to elucidate the mechanism of action of (Z)-4-nonoxy-4-oxobut-2-enoic acid and its potential applications in treating human diseases.

Synthesis Methods

(Z)-4-nonoxy-4-oxobut-2-enoic acid can be synthesized through a multistep process starting from the commercially available 1,4-butanediol. The process involves oxidation, esterification, and Wittig reaction, and yields (Z)-4-nonoxy-4-oxobut-2-enoic acid with high purity and yield.

Scientific Research Applications

(Z)-4-nonoxy-4-oxobut-2-enoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to exhibit anti-inflammatory and anticancer properties. In material science, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been used to synthesize functional polymers and materials with unique properties. In agricultural science, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been used as a plant growth regulator and pesticide.

properties

CAS RN

15420-84-5

Product Name

(Z)-4-nonoxy-4-oxobut-2-enoic acid

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

(Z)-4-nonoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H22O4/c1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15/h9-10H,2-8,11H2,1H3,(H,14,15)/b10-9-

InChI Key

ZUWTZMUABDXFJW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCCCOC(=O)/C=C\C(=O)O

SMILES

CCCCCCCCCOC(=O)C=CC(=O)O

Canonical SMILES

CCCCCCCCCOC(=O)C=CC(=O)O

synonyms

Maleic acid hydrogen 1-nonyl ester

Origin of Product

United States

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